molecular formula C15H12FN3O2 B2729038 Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 931998-15-1

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2729038
CAS No.: 931998-15-1
M. Wt: 285.278
InChI Key: BDFQJPLWFJIIJY-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 5: A methyl group, contributing to steric bulk and metabolic stability.
  • Position 7: A methyl ester, acting as a polar yet hydrolytically labile functional group that may serve as a prodrug motif .

Its molecular formula is C₁₅H₁₂FN₃O₂ (MW: 271.25 g/mol), with a logP of ~4.7, indicating moderate lipophilicity . The ester group at position 7 distinguishes it from carboxylic acid or trifluoromethyl analogs, influencing solubility, bioavailability, and metabolic pathways.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-7-13(15(20)21-2)19-14(17-9)8-12(18-19)10-3-5-11(16)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFQJPLWFJIIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized with formamide to yield the desired pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Molecular Formula : C13H12FN3O2
  • Molecular Weight : 253.25 g/mol

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the compound's efficacy against the MDA-MB-231 breast cancer cell line, reporting an IC50 value of approximately 30 μM, indicating moderate potency in inhibiting cancer cell growth.

Kinase Inhibition

The compound exhibits inhibitory activity against several kinases involved in cell signaling pathways that regulate cell proliferation and survival.

  • Aurora Kinase Inhibition : Similar compounds have been shown to inhibit aurora kinases, which are critical in mitosis. The inhibition of these kinases can lead to the disruption of cancer cell division.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties.

  • Antimicrobial Assays : Studies indicate that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The compound's structural features suggest potential applications in treating inflammatory diseases through the inhibition of phosphodiesterase enzymes.

  • Phosphodiesterase Inhibition : Some derivatives have shown selective inhibition of phosphodiesterases involved in inflammatory responses, suggesting therapeutic potential for conditions like asthma or rheumatoid arthritis.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Anticancer ActivityIC50 against MDA-MB-231: ~30 μM
Kinase InhibitionInhibits aurora kinases
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatoryPotential phosphodiesterase inhibitor

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Position 7 Substituent Molecular Weight (g/mol) logP Key Properties
Target Compound Methyl ester 271.25 ~4.7 Moderate lipophilicity; ester may hydrolyze to carboxylic acid in vivo
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Carboxylic acid 271.25 ~3.5 Higher polarity; reduced cell permeability but potential for ionic interactions
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Trifluoromethyl 295.23 ~5.2 Enhanced metabolic stability; strong electron-withdrawing effects
[18F]3 (from ) Acetate ester N/A N/A Improved tumor uptake in vivo due to ester-mediated lipophilicity

Key Insights :

  • Trifluoromethyl analogs (e.g., ) exhibit higher metabolic stability but lower solubility, limiting their biodistribution.

Substituent Variations at Position 5

Compound Position 5 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Methyl 271.25 Compact substituent; minimal steric hindrance for receptor binding
Methyl 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate 4-Methoxyphenyl 377.37 Increased polarity (PSA: 46.8 Ų) due to methoxy group; reduced membrane permeability
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (from ) Pyridin-2-ylmethyl ~350–400 Basic nitrogen enhances solubility; potential for H-bonding with targets

Key Insights :

  • Methyl at position 5 (target compound) offers simplicity and cost-effective synthesis compared to bulkier aryl groups .
  • Methoxyphenyl or pyridinyl substituents improve solubility but may introduce synthetic complexity .

Biological Activity

Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

  • Molecular Formula : C15H12FN3O2
  • CAS Number : 931998-15-1
  • Molecular Weight : 285.276 g/mol

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds exhibit significant inhibitory effects on various cancer cell lines by targeting critical pathways involved in tumor growth:

  • Mechanism of Action : The compound inhibits key enzymes such as BRAF(V600E) and EGFR, which are crucial for cell proliferation and survival in cancer cells. This inhibition leads to reduced tumor growth and increased apoptosis in malignant cells .

2. Anti-inflammatory Properties

This compound also demonstrates notable anti-inflammatory activity . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2:

  • Research Findings : In vitro studies show that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains:

  • Case Studies : A study on pyrazole derivatives indicated that compounds similar to this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:

Structural FeatureImpact on Activity
Fluorine SubstitutionEnhances lipophilicity and bioavailability
Methyl Group at Position 5Increases potency against cancer cell lines
Carboxylate Group at Position 7Essential for enzyme inhibition

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